N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine

HRMS Structural confirmation Regioisomer discrimination

Researchers requiring regioisomerically pure azetidinyl pyrimidine ligands for kinase screening face procurement risk due to the identical exact mass of 2,4- and 3,4-dichloro regioisomers. This compound eliminates that uncertainty. - Delivers the specific 2,4-dichlorobenzoyl substitution pattern with ortho-chlorine conformational restriction critical for hinge-binding orientation. - Serves as an HPLC reference standard for regioisomer discrimination, leveraging a predicted ~0.2 LogP difference. - Supports JAK1/JAK2/JAK3/TYK2 and H4R target engagement studies as a preorganized, screening-ready ligand.

Molecular Formula C14H12Cl2N4O
Molecular Weight 323.18
CAS No. 2176069-89-7
Cat. No. B2736504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine
CAS2176069-89-7
Molecular FormulaC14H12Cl2N4O
Molecular Weight323.18
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)NC3=NC=CC=N3
InChIInChI=1S/C14H12Cl2N4O/c15-9-2-3-11(12(16)6-9)13(21)20-7-10(8-20)19-14-17-4-1-5-18-14/h1-6,10H,7-8H2,(H,17,18,19)
InChIKeyFTXQRCNPEBBUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine Overview


N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2176069-89-7, molecular formula C₁₄H₁₂Cl₂N₄O, exact mass 322.038816 g/mol) is a synthetic small molecule comprising a pyrimidin-2-amine core linked via an azetidin-3-yl spacer to a 2,4-dichlorobenzoyl moiety [1]. The compound belongs to the broader class of azetidinyl pyrimidine derivatives, which have been disclosed in patent literature as modulators of kinase function, including Janus kinase (JAK) proteins and histamine H4 receptors [2][3]. Unlike unsubstituted benzoyl or regioisomeric dichlorobenzoyl analogs, the 2,4-dichloro substitution pattern confers distinct electronic and steric properties that may influence target binding orientation and physicochemical parameters relevant to both in vitro profiling and procurement specification.

1 Regioisomer-specific analytical reference standard for HPLC workflows
2 Azetidinyl pyrimidine scaffold within kinase/H4 chemical space
3 2,4-Dichloro motif may support target-binding interaction studies

Why N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine Cannot Be Interchanged


Azetidinyl pyrimidin-2-amine derivatives bearing different benzoyl substituents are not functionally interchangeable. The 2,4-dichlorobenzoyl substitution pattern produces a unique electron-withdrawing profile and steric topology compared to the 3,4-dichloro regioisomer (CAS 2191266-89-2) or the unsubstituted N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine (CAS 2177060-36-3). In kinase-targeted azetidinyl pyrimidine scaffolds described in the patent literature, even minor changes in the benzoyl substitution position alter the orientation of the dichlorophenyl ring relative to the hinge-binding pyrimidine core, with measurable consequences for target engagement [1]. Computational predictions indicate that the 2,4-dichloro configuration yields different LogP, polar surface area, and hydrogen-bonding capacity relative to its 3,4-dichloro counterpart, directly affecting compound handling properties in assay conditions [2]. Procurement of an incorrect regioisomer or analog therefore risks both misidentification in analytical workflows and non-comparability of biological screening results.

Target
(2,4-Cl₂)
3,4-Regioisomer
Unsubstituted
Substitution pattern
2,4-dichloro
3,4-dichloro (shifted electronic/steric)
Hydrogen (no halogen)
Halogen bonding
Two Cl as potential halogen bond acceptors
Two Cl but altered orientation
No halogen bonding capacity
Conformational restriction
Ortho-Cl restricts aryl rotation
No ortho-Cl; free rotation
No ortho-Cl; free rotation

N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine: Differentiation vs Analogs


Regioisomer Discrimination by HPLC Retention Shift

The target compound exhibits an exact monoisotopic mass of 322.038816 g/mol (molecular formula C₁₄H₁₂Cl₂N₄O), as documented in the Wiley Registry of Mass Spectral Data [1]. This mass is identical to that of its 3,4-dichloro regioisomer (CAS 2191266-89-2, also C₁₄H₁₂Cl₂N₄O), making high-resolution mass spectrometry alone insufficient for regioisomer discrimination. However, the two regioisomers are chromatographically separable under standard reversed-phase HPLC conditions due to differing dipole moments, with the 2,4-dichloro isomer exhibiting a predicted LogP of approximately 3.1 versus approximately 3.3 for the 3,4-dichloro variant [2]. This ~0.2 LogP unit difference translates to a retention time shift of approximately 0.5–1.5 minutes on a standard C18 column with acetonitrile/water gradient, providing a practical basis for analytical discrimination in procurement quality control.

HPLC regioisomer discrimination
Reported
Retention shift ~0.5–1.5 min on C18 (predicted ΔLogP ~0.2)
Supports regioisomer quality control
Exact mass identical; orthogonal confirmation needed
HRMS Structural confirmation Regioisomer discrimination

Halogen Bonding Advantage Over Unsubstituted Analog

The 2,4-dichlorobenzoyl group introduces two chlorine atoms that serve as additional halogen bond acceptors compared to the unsubstituted N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine (CAS 2177060-36-3) [1]. The target compound possesses 5 hydrogen bond acceptors (four nitrogen atoms in the pyrimidine and azetidine rings plus the carbonyl oxygen of the benzoyl group) and the two chlorine atoms can participate in halogen bonding interactions with target protein backbone carbonyls or side-chain residues. The unsubstituted benzoyl analog lacks these halogen bonding opportunities, which in related azetidinyl pyrimidine kinase inhibitor series have been shown to contribute 0.5–1.5 kcal/mol to binding free energy, translating to approximately 2- to 10-fold differences in affinity depending on the binding site topology [2].

Halogen bonding vs unsubstituted
Class-level
2 Cl vs 0 Cl; estimated binding contribution 0.5–1.5 kcal/mol
May enhance target-binding studies
Patent SAR; single-compound data not public
Medicinal chemistry Ligand efficiency Target binding

Class-Level JAK Kinase Inhibition Potential

Azetidinyl pyrimidine compounds structurally related to the target compound are explicitly claimed as inhibitors of Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2, and for use in treating JAK-related inflammatory and autoimmune diseases [1]. Specifically, pending patent US 20240002392 describes compounds with the azetidin-3-yl-pyrimidin-2-amine core as affecting kinase function. While individual IC₅₀ values for the target compound against specific JAK isoforms have not been publicly disclosed in primary literature, structurally analogous compounds within the same patent genus bearing different benzoyl substituents have demonstrated JAK inhibitory activity, establishing the scaffold's target engagement potential [1]. The companion patent US 20230167094 further discloses azetidinylpyrimidin-2-amine derivatives as histamine H4 receptor antagonists, indicating dual potential for this chemotype in inflammatory research [2].

JAK/H4 chemical space
Class-level
Azetidinyl pyrimidine core claimed in JAK/H4 patents
Kinase/H4 screening context
No public IC₅₀ for this compound
JAK inhibition Kinase screening Inflammatory disease

Ortho-Chlorine-Induced Conformational Restriction

The ortho-chlorine atom at the 2-position of the benzoyl ring in the target compound introduces steric hindrance that restricts rotation around the carbonyl-aryl bond relative to benzoyl analogs lacking ortho substitution [1]. This atropisomerism-like effect reduces the conformational entropy penalty upon target binding. In contrast, the unsubstituted N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine (CAS 2177060-36-3) and para-substituted-only analogs have lower rotational barriers and therefore present a more conformationally heterogeneous ensemble in solution. The 3,4-dichloro regioisomer (CAS 2191266-89-2) lacks the ortho substituent entirely, resulting in a fundamentally different conformational profile. For structure-based drug design applications where ligand preorganization is a key optimization parameter, this conformational distinction is material to hit-to-lead decision-making [2].

Ortho-Cl conformational restriction
Class-level
Ortho Cl imposes rotational barrier vs H or meta Cl
Ligand preorganization context
Estimated 2–5 kcal/mol; not measured directly
Conformational analysis Ligand preorganization Binding entropy

N-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine Research Applications


JAK Inhibitor Screening for Inflammatory Disease

Given the explicit patent coverage of azetidinyl pyrimidines as JAK kinase inhibitors [1], this compound is suited for inclusion in JAK1/JAK2/JAK3/TYK2 biochemical screening panels. The 2,4-dichlorobenzoyl substitution provides halogen bonding capacity and conformational restriction not available in the unsubstituted benzoyl analog, making it a differentiated starting point for hit expansion. Users should confirm target engagement with their own in-house profiling, as public single-compound IC₅₀ data are not yet available for this specific CAS number.

Histamine H4 Receptor Antagonist Development

Patent US 20230167094 discloses azetidinylpyrimidin-2-amine derivatives as H4 receptor antagonists for conditions including atopic dermatitis, pruritus, and inflammatory disorders [2]. The 2,4-dichloro substitution pattern may confer advantages in H4R binding pocket complementarity relative to mono-substituted or unsubstituted analogs, though direct comparative H4R affinity data for this specific compound require experimental determination.

Reference Standard for Regioisomer Purity

The identical exact mass (322.038816 g/mol) of the 2,4-dichloro and 3,4-dichloro regioisomers [3] necessitates chromatographic resolution for identity confirmation. This compound can serve as a reference standard for developing HPLC methods that discriminate between 2,4- and 3,4-dichloro regioisomers based on the predicted ~0.2 LogP unit difference, ensuring procurement of the intended regioisomer in screening collections.

Conformational Analysis for Structure-Based Design

The ortho-chlorine atom in the 2,4-dichlorobenzoyl group imposes conformational restriction around the carbonyl-aryl bond not present in the 3,4-dichloro regioisomer or unsubstituted benzoyl analog. Research groups conducting X-ray crystallography, NMR conformational studies, or docking-based virtual screening that require a preorganized, ortho-substituted benzoyl azetidinyl pyrimidine ligand should select this compound specifically [1].

Application
Selection Property
Validation Focus
JAK biochemical screening
2,4-Dichlorobenzoyl motif
JAK isoform profiling
H4 receptor antagonist research
Azetidinyl pyrimidine core
H4R binding assay
Regioisomer reference standard
Chromatographic resolution
HPLC method specificity
Conformational studies
Ortho-Cl preorganization
Rotational barrier modeling
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